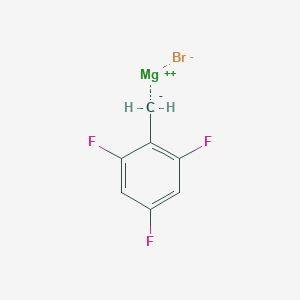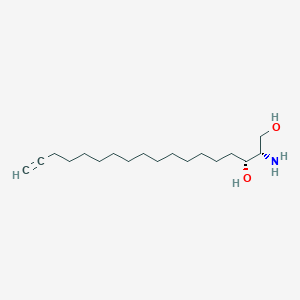
Alkyne Sphinganine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkyne Sphinganine is a bioactive sphingolipid derivative that contains a terminal alkyne group. Sphingolipids are essential components of cellular membranes and play crucial roles in cell signaling and regulation. The alkyne group in this compound allows for specific chemical modifications, making it a valuable tool in biochemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
Alkyne Sphinganine can be synthesized through various methods. One common approach involves the use of sphinganine as a starting material, which undergoes a series of chemical reactions to introduce the alkyne group. The synthesis typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the sphinganine molecule.
Introduction of Alkyne Group: The alkyne group is introduced through reactions such as Sonogashira coupling or other alkyne-forming reactions.
Deprotection: The protecting groups are removed to yield the final this compound product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as chromatography and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
Alkyne Sphinganine undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azide-containing reagents in the presence of a copper catalyst to form triazoles.
Oxidation: Alkynes can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Click Chemistry: Copper (Cu)-containing catalysts and azide reagents.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products Formed
Click Chemistry: Triazole derivatives.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
科学的研究の応用
Alkyne Sphinganine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in metabolic labeling to study sphingolipid metabolism and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Alkyne Sphinganine involves its incorporation into cellular membranes and interaction with specific proteins and enzymes. The alkyne group allows for the tagging and visualization of sphingolipid-protein complexes using click chemistry. This enables the study of sphingolipid metabolism and signaling pathways in living cells .
類似化合物との比較
Similar Compounds
Sphingosine Alkyne: Another sphingolipid derivative with an alkyne group, used in similar applications.
Dihydroceramides: Sphingolipid derivatives involved in cell signaling and metabolism.
Uniqueness
Alkyne Sphinganine is unique due to its terminal alkyne group, which allows for specific chemical modifications and applications in click chemistry. This makes it a valuable tool for studying sphingolipid metabolism and protein-lipid interactions in various biological systems .
特性
分子式 |
C18H35NO2 |
|---|---|
分子量 |
297.5 g/mol |
IUPAC名 |
(2S,3R)-2-aminooctadec-17-yne-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1 |
InChIキー |
WYZIEXOOANYKNM-ZWKOTPCHSA-N |
異性体SMILES |
C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
正規SMILES |
C#CCCCCCCCCCCCCCC(C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


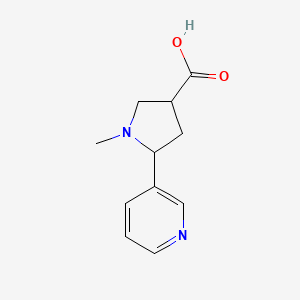
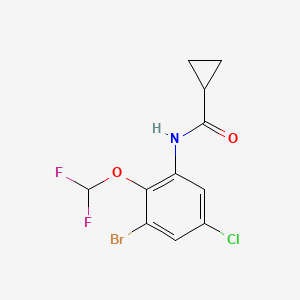
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
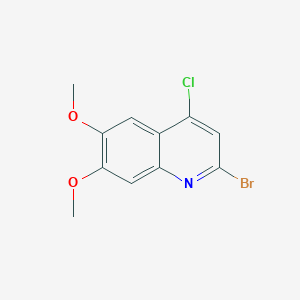
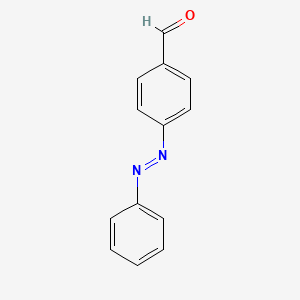
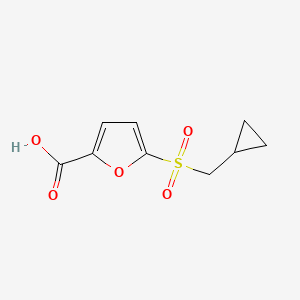
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
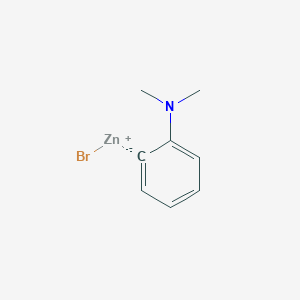
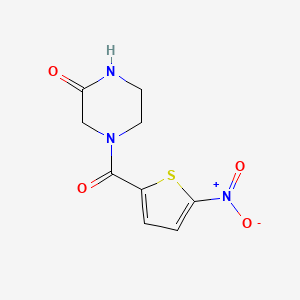
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
